molecular formula C21H21BrN2S B2388728 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1206996-44-2

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2388728
CAS No.: 1206996-44-2
M. Wt: 413.38
InChI Key: KVMPSHRBIIJGJR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole is a complex organic compound characterized by the presence of a bromophenyl group, a cyclopentylthio group, and a p-tolyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, cyclopentylthio, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone or potassium carbonate in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
  • 5-(4-fluorophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
  • 5-(4-methylphenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole

Uniqueness

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions that other similar compounds may not. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2S/c1-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)14-23-21(24)25-19-4-2-3-5-19/h6-14,19H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMPSHRBIIJGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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